Predicted Lipophilicity Advantage Over Hydroxyurea: XLogP3-AA Comparison
The target compound exhibits a computed XLogP3-AA value of 1.0, compared to -0.5 for unsubstituted hydroxyurea (HU), indicating a 1.5 log unit increase in lipophilicity conferred by the 4-chlorobenzyl group [1][2]. This difference is consistent with the established benzyloxyurea SAR where lipophilic substitution enhances membrane permeability and cellular potency in anticancer assays [3].
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 (N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea) |
| Comparator Or Baseline | Hydroxyurea (HU): XLogP3 = -0.5 (computed); N-(4-chlorophenyl)-N'-hydroxyurea: XLogP3 ≈ 1.2 (estimated from analog data) |
| Quantified Difference | Δ logP ≈ +1.5 vs. HU; ~0.2 log units lower than the direct N-phenyl analog, suggesting a balanced lipophilicity profile |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release); experimental validation pending |
Why This Matters
The intermediate lipophilicity suggests improved membrane permeability over hydroxyurea while potentially avoiding excessive hydrophobicity that could lead to poor solubility or non-specific binding, making it a candidate for cell-based phenotypic screening libraries.
- [1] PubChem Compound Summary for CID 71424594, N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 3657, Hydroxyurea. National Center for Biotechnology Information (2025). View Source
- [3] Ren F, et al. Synthesis and Anticancer Evaluation of Benzyloxyurea Derivatives. Chem Pharm Bull. 2014;62(9):898-905. View Source
